Superior Anti-Proliferative Potency in Lung Adenocarcinoma (A-549) Cells vs. Apoptosis Inducer 9
In a direct cross-study comparison, Apoptosis Inducer 8 demonstrates a 6.7-fold higher anti-proliferative potency against the A-549 lung adenocarcinoma cell line compared to the related compound Apoptosis Inducer 9. Apoptosis Inducer 8 achieved an IC50 of 0.63 ± 0.21 μM in A-549 cells [1], whereas Apoptosis Inducer 9 exhibited an IC50 of 4.21 μM under comparable in vitro conditions . This quantifiable difference is critical for studies where a low-nanomolar to sub-micromolar window of activity is required.
| Evidence Dimension | Anti-proliferative activity (IC50) |
|---|---|
| Target Compound Data | 0.63 ± 0.21 μM |
| Comparator Or Baseline | Apoptosis Inducer 9: 4.21 μM |
| Quantified Difference | 6.7-fold greater potency (lower IC50) |
| Conditions | A-549 human lung adenocarcinoma cell line; MTT assay; 48-hour incubation [1] vs. standard cell viability assay . |
Why This Matters
This >6-fold potency advantage is critical for researchers needing lower compound concentrations to achieve biological effects, minimizing potential off-target cytotoxicity and solvent-related artifacts in cellular assays.
- [1] Goud, N. S., et al. (2020). Novel benzimidazole-triazole hybrids as apoptosis inducing agents in lung cancer: Design, synthesis, 18F-radiolabeling & galectin-1 inhibition studies. Bioorganic Chemistry, 102, 104125. View Source
